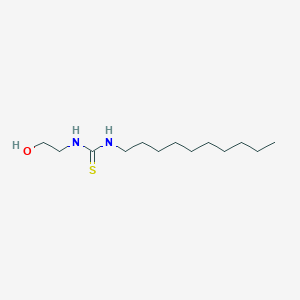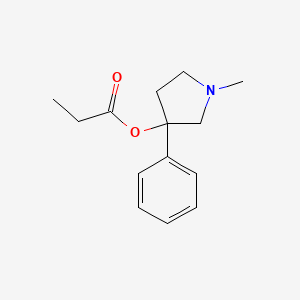
1-Methyl-3-phenyl-3-pyrrolidinol propionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-phenyl-3-pyrrolidinyl propionate is a chemical compound with the molecular formula C14H19NO2 It is known for its unique structure, which includes a pyrrolidine ring substituted with a phenyl group and a propionate ester
Vorbereitungsmethoden
The synthesis of 1-methyl-3-phenyl-3-pyrrolidinyl propionate typically involves the reaction of 1-methyl-3-phenylpyrrolidine with propionic acid or its derivatives. One common method includes the esterification of 1-methyl-3-phenylpyrrolidine with propionic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
1-Methyl-3-phenyl-3-pyrrolidinyl propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures depending on the desired reaction .
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-phenyl-3-pyrrolidinyl propionate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-methyl-3-phenyl-3-pyrrolidinyl propionate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s ester group can undergo hydrolysis, releasing the active pyrrolidine moiety, which then interacts with biological targets. This interaction can modulate various biochemical pathways, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-3-phenyl-3-pyrrolidinyl propionate can be compared with other similar compounds, such as:
1-Methyl-3-phenyl-3-pyrrolidinyl acetate: Similar structure but with an acetate ester group instead of a propionate.
1-Ethyl-3-phenyl-3-pyrrolidinyl propionate: Contains an ethyl group instead of a methyl group on the pyrrolidine ring.
1-Methyl-3-phenyl-3-pyrrolidinyl butyrate: Features a butyrate ester group instead of a propionate.
These compounds share similar chemical properties but differ in their reactivity and biological activities due to the variations in their ester groups and substituents .
Eigenschaften
CAS-Nummer |
3188-69-0 |
|---|---|
Molekularformel |
C14H19NO2 |
Molekulargewicht |
233.31 g/mol |
IUPAC-Name |
(1-methyl-3-phenylpyrrolidin-3-yl) propanoate |
InChI |
InChI=1S/C14H19NO2/c1-3-13(16)17-14(9-10-15(2)11-14)12-7-5-4-6-8-12/h4-8H,3,9-11H2,1-2H3 |
InChI-Schlüssel |
HSCOGTOYLILNHR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)OC1(CCN(C1)C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B12000661.png)
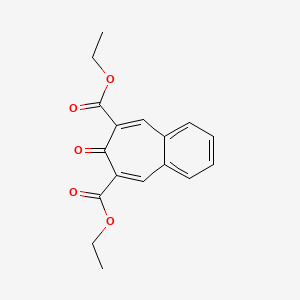

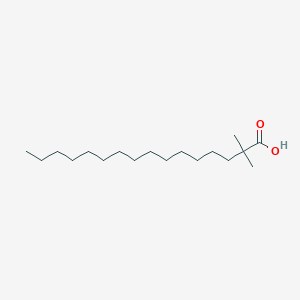
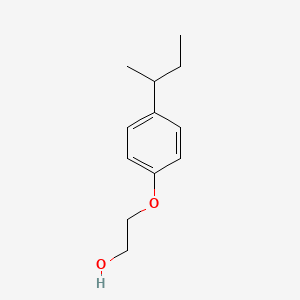
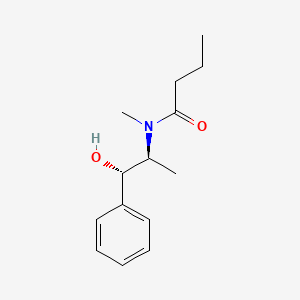

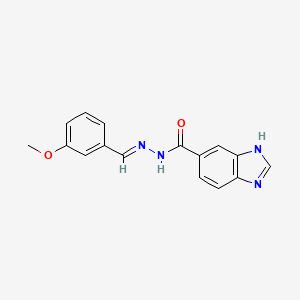


![9-Chloro-5-(4-ethoxyphenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12000703.png)

